2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a morpholinoethylamino group
Preparation Methods
The synthesis of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines.
Substitution Reactions: The phenyl group can be introduced via nucleophilic substitution reactions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the intermediate compound with morpholine and ethylamine under controlled conditions.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethylamino group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: These compounds also feature a morpholinoethyl group and are studied for their anticancer properties.
α-Aminophosphonates: These compounds contain similar structural motifs and are explored for their potential as antitumor agents.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N4O2/c21-15-12-14(13-4-2-1-3-5-13)18-16(19-15)17-6-7-20-8-10-22-11-9-20/h1-5,12H,6-11H2,(H2,17,18,19,21) |
InChI Key |
WYONVKPDRFQFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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